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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

Get Quote

Executive Summary: The "Goldilocks" Halogen
In the optimization of morpholine-containing pharmacophores—ubiquitous in kinase inhibitors

(PI3K, mTOR, EGFR) and CNS agents—halogen substitution is a critical lever for tuning

potency and metabolic stability. While fluorine is often the default for metabolic blocking,

bromine occupies a unique "Goldilocks" zone. It offers a significantly larger hydrophobic

surface area and a more polarized

-hole (sigma-hole) than chlorine or fluorine, enabling high-affinity halogen bonding interactions
with backbone carbonyls in protein binding pockets.[1]

This guide analyzes the SAR of brominated morpholine analogs, specifically focusing on

brominated aryl-morpholines, providing comparative data against chloro- and fluoro-analogs to

justify their strategic use in lead optimization.
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The primary driver for the superior potency of brominated analogs over their fluorinated

counterparts is the Halogen Bond (XB). Unlike fluorine (which is electronegative and repulsive

to nucleophiles), bromine exhibits a positive electrostatic potential cap (the

-hole) on the extension of the C-Br bond.

Mechanism: The

-hole acts as a Lewis acid, interacting with Lewis bases (protein backbone carbonyls, e.g.,
hinge region residues).[1]

Trend: Interaction strength correlates with polarizability: I > Br > Cl >> F.

Trade-off: While Iodine forms the strongest bonds, it is often metabolically labile and

photolabile. Bromine offers the optimal balance of bond strength (~2–5 kcal/mol) and

chemical stability.

Comparative Data: EGFR Kinase Inhibition
The following data, derived from 4-anilinoquinazoline derivatives (a classic morpholine-linked

scaffold), demonstrates the dramatic impact of halogen substitution at the C3-position of the

aryl ring.

Table 1: Comparative Potency and Physicochemical Profile
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Analog
Substituent (X)

IC50 (nM)
Relative
Potency

cLogP (Est.)
Mechanism of
Potency Gain

Hydrogen (-H) 29.0 1x (Baseline) 3.2
Baseline

hydrophobic fit.

Fluorine (-F) 3.8 ~7.6x 3.4

Metabolic

blocking; weak

electrostatic

effect.

Chlorine (-Cl) 0.31 ~93x 3.7

Moderate

-hole; better

lipophilic fill.

Bromine (-Br) 0.025 ~1160x 3.9

Strong

-hole (XB);

optimal

hydrophobic fill.

Iodine (-I) 0.89 ~32x 4.2

Steric clash; too

large for this

specific pocket.

Data Interpretation: The Bromine analog is orders of magnitude more potent than the Hydrogen

and Fluorine variants. The drop in potency for Iodine suggests a steric limit ("steric clash")

within the binding pocket, confirming Bromine as the optimal substituent for this specific

scaffold.

Mechanistic Visualization
The following diagram illustrates the binding mode of a brominated aryl-morpholine inhibitor

within a kinase hinge region. It highlights the dual role of the morpholine (H-bond acceptor) and

the bromine (Halogen bond donor).
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Caption: Schematic of the dual-anchor binding mode. The morpholine oxygen anchors the

hinge via hydrogen bonding, while the Bromine atom engages a backbone carbonyl via a

directional halogen bond (XB), significantly reducing the off-rate (

).

Experimental Protocol: Synthesis of Brominated
Aryl-Morpholines
Objective: Synthesize a 4-(4-bromo-2-fluorophenyl)morpholine analog via Nucleophilic

Aromatic Substitution (

). Rationale: This method preserves the bromine atom (critical for SAR) while utilizing the
fluorine as a leaving group. This is preferred over metal-catalyzed couplings (Buchwald-
Hartwig) when the substrate is activated, as it avoids potential de-bromination side reactions.
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Substrate: 4-Bromo-1,2-difluorobenzene (1.0 eq)

Nucleophile: Morpholine (1.2 eq)

Base: Potassium Carbonate (

), anhydrous (2.0 eq)

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Control: 2,4-Difluoronitrobenzene (Positive control for

reactivity)

Step-by-Step Workflow
Preparation:

Charge a round-bottom flask with 4-Bromo-1,2-difluorobenzene (10 mmol) and DMSO (20

mL).

Add anhydrous

(20 mmol) with vigorous stirring.

Nucleophilic Attack:

Add Morpholine (12 mmol) dropwise at room temperature.

Critical Step: Heat the reaction mixture to 90°C.

Why? The bromine at the para position deactivates the ring slightly compared to a nitro

group; heat is required to overcome the activation energy for the displacement of the

ortho-fluorine.

Monitoring (TLC/LC-MS):

Monitor every 2 hours. Look for the disappearance of the difluoro starting material (
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peaks).

Checkpoint: Ensure no displacement of the Bromine occurs (Br is a poorer leaving group

than F in

on activated rings, but side reactions can occur at very high temps).

Work-up:

Cool to room temperature. Pour into ice-water (100 mL).

Extract with Ethyl Acetate (3 x 30 mL).

Wash organic layer with brine to remove DMSO.

Purification:

Dry over

, filter, and concentrate.

Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Validation: Verify structure via 1H-NMR (look for morpholine protons at 3.0-3.8 ppm and

aryl splitting pattern confirming Br retention).

Strategic Recommendations
Metabolic Watch-out: While Bromine improves potency, it increases molecular weight (+79

Da vs +1 Da for H) and lipophilicity (

). This can reduce solubility and increase metabolic clearance via CYP450 oxidation at the
morpholine ring.

Solution: If metabolic stability is poor, consider deuterating the morpholine ring or adding

an electron-withdrawing group (e.g., fluorine) adjacent to the bromine to block metabolism

while maintaining the halogen bond.
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Selectivity: Use Bromine to gain selectivity for kinases with smaller "gatekeeper" residues

(e.g., Threonine) that can accommodate the larger Br atom, avoiding kinases with bulky

residues (e.g., Methionine) that would cause a steric clash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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